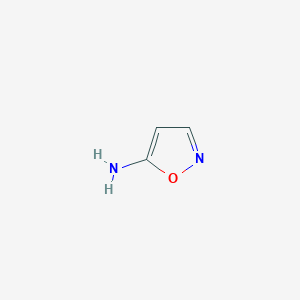

Isoxazol-5-amine

Descripción

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Chemical Sciences

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in chemical sciences due to its unique physicochemical properties and synthetic versatility. rsc.org Its presence can enhance pharmacokinetic profiles and pharmacological effects of molecules. rsc.orgbohrium.com The isoxazole nucleus is a component in numerous FDA-approved drugs, highlighting its therapeutic relevance. rsc.orgnih.gov This significance spans multiple scientific domains, including pharmaceuticals, agriculture, and material science. benthamdirect.comresearchgate.net

In medicinal chemistry , isoxazole derivatives have demonstrated a vast spectrum of biological activities. researchgate.netnih.govrsc.org The structural features of the isoxazole ring allow for multiple non-covalent interactions, which can lead to increased efficacy and reduced toxicity in drug candidates. bohrium.com A number of marketed drugs incorporate this heterocycle, including certain antibiotics (e.g., Cloxacillin, Dicloxacillin, Oxacillin), anti-inflammatory agents (e.g., Valdecoxib), and antipsychotics (e.g., Risperidone). nih.govpreprints.org Research has extensively explored isoxazole-containing compounds for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netnih.gov

In agriculture , isoxazole derivatives are utilized as active ingredients in pesticides. benthamdirect.com They have been developed for use as insecticides, acaricides, and herbicides, demonstrating their utility in crop protection and management. benthamdirect.comresearchgate.net For instance, Isoxaflutole is a notable herbicidal drug containing the isoxazole moiety. ijpcbs.comnanobioletters.com

In material science , the unique electronic and optical properties of the isoxazole ring have been exploited. benthamdirect.com These compounds have found applications as photochromic materials, in the development of dye-sensitized solar cells, as liquid crystals, and as high-energy materials. benthamdirect.comresearchgate.net

Table 1: Applications of the Isoxazole Heterocycle Across Scientific Disciplines

| Discipline | Application Area | Specific Examples |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Valdecoxib (COX-2 inhibitor) nih.gov |

| Antibacterial | Sulfamethoxazole, Oxacillin, Cloxacillin nih.govijpcbs.com | |

| Anticancer | Investigational agents targeting HSP90, tubulin bohrium.com | |

| Antiviral | Various derivatives explored in research nih.gov | |

| Anticonvulsant | Zonisamide nih.gov | |

| Antipsychotic | Risperidone nih.gov | |

| Agriculture | Herbicide | Isoxaflutole ijpcbs.comnanobioletters.com |

| Insecticide | Management of Callosobruchus chinensis benthamdirect.comresearchgate.net | |

| Acaricide | Activity against Tetranychus cinnabarinus benthamdirect.com | |

| Material Science | Electronics/Optics | Dye-sensitized solar cells, photochromic materials benthamdirect.com |

Strategic Position of Isoxazol-5-amine within the Isoxazole Compound Class

Within the broad class of isoxazole compounds, this compound holds a position of significant strategic importance, primarily as a versatile synthetic intermediate. google.com Its value lies in the reactive amino group at the 5-position, which serves as a handle for further chemical modification, allowing for the construction of more complex molecular architectures.

The most prominent role of 5-aminoisoxazoles is as crucial precursors in the synthesis of sulfonamide drugs (sulfa drugs). google.com Specifically, 5-amino-3,4-dimethylisoxazole (B17700) is the key intermediate for the production of Sulfisoxazole, a well-known antibacterial agent. google.com The synthesis involves the reaction of the 5-amino group with a sulfonyl chloride derivative to form the final active pharmaceutical ingredient. This established synthetic pathway underscores the industrial and pharmaceutical relevance of this compound.

Furthermore, the utility of 5-aminoisoxazoles extends to the generation of compound libraries for drug discovery. nih.gov By modifying the amine group or other positions on the isoxazole ring, chemists can create a diverse set of molecules for screening against various biological targets. The reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632), for example, provides a convenient method for synthesizing a range of substituted 5-aminoisoxazoles, further enabling their use as building blocks in medicinal chemistry. researchgate.net

Historical Development and Milestones in this compound Research

The history of this compound is intrinsically linked to the broader development of isoxazole chemistry. The foundational work on the isoxazole ring system dates back to the late 19th and early 20th centuries.

A pivotal moment in the history of isoxazole chemistry occurred in 1903, when Claisen synthesized the first compound of the series. nih.gov Earlier, in 1888, Ludwig Claisen had recognized the cyclic structure of 3-methyl-5-phenylisoxazole (B94393). ijpcbs.com The first synthesis of the isoxazole ring itself is credited to Dunstan and Dymond, who prepared 3,4,5-trimethylisoxazole (B86237) by treating nitroethane with aqueous alkalies. ijpcbs.com

A significant leap in synthetic methodology came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system from the reaction of nitrile oxides with unsaturated compounds. ijpcbs.com This 1,3-dipolar cycloaddition reaction remains a cornerstone of isoxazole synthesis.

The specific focus on 5-aminoisoxazoles gained momentum with the rise of sulfa drugs. The precursor to Sulfisoxazole, 5-amino-3,4-dimethylisoxazole, was historically prepared by reacting α-acetopropionitrile with a hydroxylamine salt. google.com However, this starting material was costly and difficult to prepare. A key milestone was the development of new, more efficient synthetic processes from readily available and inexpensive starting materials. A 1969 patent, for example, detailed an improved process starting from an olefin and a nitrosyl halide, which allowed for the direct synthesis of 5-amino-3,4-dimethylisoxazole without the need to isolate intermediates, making it suitable for large-scale industrial production. google.com

Table 2: Key Milestones in Isoxazole and this compound Research

| Year/Period | Milestone | Significance |

|---|---|---|

| 1888 | Ludwig Claisen recognizes the cyclic structure of an isoxazole derivative. ijpcbs.com | Established the fundamental chemical structure of the isoxazole ring. |

| 1903 | Claisen synthesizes the first isoxazole compound. nih.gov | Marked the beginning of synthetic isoxazole chemistry. |

| 1930-1946 | Quilico develops synthesis from nitrile oxides. ijpcbs.com | Introduced the highly versatile 1,3-dipolar cycloaddition method. |

| Mid-20th Century | Use of α-acetopropionitrile to synthesize 5-amino-3,4-dimethylisoxazole. google.com | Established an early, though inefficient, route to a key pharmaceutical intermediate. |

| 1969 | A new process for preparing 5-aminoisoxazoles is patented. google.com | Provided a more efficient and industrially viable route for producing sulfa drug precursors from simple starting materials. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-2-5-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXWZYXUKABJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074532 | |

| Record name | 5-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-05-8 | |

| Record name | 5-Isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoxazol 5 Amine and Its Derivatives

Established and Mechanistic Synthetic Routes

Traditional methods for synthesizing the isoxazole (B147169) core are well-documented and rely on fundamental organic reactions. These routes provide a solid foundation for producing a wide array of isoxazole derivatives.

A primary and versatile method for forming the isoxazole ring involves the condensation and subsequent cyclization of hydroxylamine (B1172632) with a suitable three-carbon precursor. ontosight.aiijcce.ac.ir The most common precursors are β-keto esters. acs.org The reaction mechanism typically begins with the nucleophilic attack of hydroxylamine on a carbonyl group of the β-keto ester to form an oxime intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the second carbonyl (the ester group), leading to the formation of the isoxazol-5(4H)-one ring after dehydration. mdpi.com This reaction can be catalyzed by either acids or bases. mdpi.com

Another pathway involves the reaction of hydroxylamine with cyanoacetic acid to produce isoxazol-5-amine. ontosight.ai Multi-component reactions (MCRs) have also been developed, where, for instance, a β-keto ester, hydroxylamine, an aldehyde, and a nitrile source react in a one-pot procedure to yield highly functionalized isoxazol-5-ones. ijcce.ac.ir A proposed mechanism for a four-component reaction involves the initial condensation of the β-keto ester with hydroxylamine to form an isoxazol-5(4H)-one intermediate, which then undergoes a Knoevenagel condensation with an aldehyde, followed by a Michael addition of the nitrile source to afford the final product. ijcce.ac.ir

The following table summarizes various precursor combinations used in cyclization reactions to form isoxazole derivatives.

| Carbon Precursor(s) | Reagent | Product Type | Reference |

| β-Keto Ester | Hydroxylamine | 3-Substituted Isoxazol-5-one | acs.org |

| Cyanoacetic acid | Hydroxylamine | This compound | ontosight.ai |

| Ethyl Benzoylacetate, Aromatic Aldehyde, Malononitrile | Hydroxylamine | Functionalized Isoxazol-5(2H)-one | ijcce.ac.ir |

| Diethyl Acetylenedicarboxylate, Aromatic Aldehyde | Hydroxylamine-O-sulfonic acid | 4-(Arylmethylene)-5-oxo-4,5-dihydroisoxazole-3-carboxylates | arkat-usa.org |

The 1,3-dipolar cycloaddition, or (3+2) cycloaddition, is a powerful and widely used method for synthesizing the isoxazole ring. rsc.org This reaction involves a 1,3-dipole, which is typically a nitrile oxide, and a dipolarophile, such as an alkyne or an alkene. rsc.orgijpcbs.com The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole. When an alkene is used as the dipolarophile, the initial product is an isoxazoline (B3343090), which can be subsequently oxidized to the corresponding isoxazole if required. ijpcbs.comresearchgate.net

Nitrile oxides are often unstable and are therefore generated in situ. A common method for their generation is the oxidation of aldoximes. rsc.org For example, the reaction of an aldoxime with an oxidant like chloramine-T or oxone in the presence of a dipolarophile leads to the formation of the isoxazole ring in a one-pot process. ijpcbs.com The regioselectivity of the cycloaddition is a key consideration and is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the dipolarophile. mdpi.com This method's versatility has been demonstrated in the synthesis of a wide range of complex molecules, including isoxazole-based histone deacetylase (HDAC) inhibitors and modified oligodeoxynucleotides. mdpi.com

A direct and efficient synthesis of 5-aminoisoxazoles involves the reaction of ethyl arylthiocarbamoylcyanoacetates with hydroxylamine. researchgate.netresearchgate.net This method provides a convenient route to the target compounds in good yields. researchgate.net The synthesis begins with the preparation of the thiocarbamoylcyanoacetate precursors by reacting aryl isothiocyanates with sodium ethylcyanoacetate in ethanol (B145695) at room temperature. researchgate.netresearchgate.net

These intermediates are then refluxed with hydroxylamine in aqueous ethanol. researchgate.netresearchgate.net The proposed mechanism involves the attack of hydroxylamine on the cyano group to form an oximino group, followed by intramolecular cyclization and elimination of hydrogen sulfide (B99878) (H₂S) to form the 5-aminoisoxazole ring. researchgate.net This reaction is noteworthy because it directly yields the 5-amino substituted isoxazole, whereas many other methods produce an isoxazol-5-one that would require a subsequent amination step. The presence of the electron-withdrawing cyano group is believed to favor the formation of the aminoisoxazole over the corresponding isoxazolone. researchgate.net

The table below presents research findings for the synthesis of various ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates using this method. researchgate.net

| Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) |

| Phenyl | Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 97 | 167-168 |

| 1-Naphthyl | Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate | 60 | 138-139 |

Advanced and Sustainable Synthetic Strategies

In line with the growing importance of environmentally friendly chemical processes, recent research has focused on developing advanced and sustainable methods for synthesizing isoxazoles.

The application of green chemistry principles to the synthesis of isoxazol-5-ones and their derivatives has led to the development of more sustainable and efficient protocols. dntb.gov.uapreprints.orgresearchgate.net Key aspects include the use of water as an environmentally benign solvent, which is a significant improvement over volatile organic solvents. mdpi.comscilit.com Multicomponent reactions (MCRs) are inherently atom-economical, as they combine three or more reactants in a single step, incorporating most of the atoms from the starting materials into the final product and reducing waste. ijcce.ac.irmdpi.com

Other green approaches include performing reactions under solvent-free conditions, often with microwave irradiation to reduce reaction times and energy consumption. dntb.gov.ua The use of inexpensive, abundant, and biodegradable catalysts, such as those derived from agro-waste like orange peel ash, further enhances the green credentials of these synthetic methods. nih.gov These strategies often lead to simpler work-up procedures, purification without the need for chromatography, and are performed under mild reaction conditions. scilit.com

A significant advancement in green catalysis is the development of heterogeneous catalysts based on renewable resources. Propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) has emerged as an effective, biodegradable, and reusable catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.orgscilit.com This catalyst is employed in a one-pot, three-component reaction involving a β-keto ester, hydroxylamine hydrochloride, and various aldehydes. mdpi.com

The reaction proceeds efficiently at room temperature in water, yielding the desired products in good to high yields. scilit.com The proposed mechanism suggests that the Cell-Pr-NH₂ catalyst facilitates the initial oximation reaction between hydroxylamine and the β-keto ester to form an oxime intermediate. mdpi.com This intermediate then cyclizes to a 3-substituted-isoxazole-5(4H)-one, which subsequently undergoes a Knoevenagel condensation with an aldehyde to form the final product. mdpi.com An optimal catalyst loading was found to be just 14 mg. researchgate.netscilit.com This catalytic system exemplifies several principles of green chemistry, including energy saving, waste reduction, and the use of a renewable and environmentally friendly catalyst and solvent. scilit.com

The following table details the synthesis of various isoxazol-5(4H)-one derivatives using the Cell-Pr-NH₂ catalyst in water at room temperature. mdpi.com

| Aldehyde | β-Keto Ester | Product | Yield (%) | Time (min) |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 98 | 20 |

| 3-Hydroxybenzaldehyde | Ethyl acetoacetate | 4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | 94 | 30 |

| Vanillin | Ethyl acetoacetate | 4-(4-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | 93 | 35 |

| 2-Hydroxy-3-methoxybenzaldehyde | Ethyl 4-chloroacetoacetate | 3-(Chloromethyl)-4-(2-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one | 91 | 40 |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 3-oxohexanoate | 4-((1-Methyl-1H-pyrrol-2-yl)methylene)-3-propylisoxazol-5(4H)-one | 89 | 45 |

Green Chemistry Principles in this compound Synthesis

Utilization of Environmentally Benign Solvents (e.g., Aqueous Media)

The use of environmentally benign solvents, particularly water, has been successfully implemented in the synthesis of isoxazole derivatives. Water is an attractive medium as it is inexpensive, non-toxic, and non-flammable. mdpi.commdpi.com

One approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50 °C, which yields 5-arylisoxazole derivatives without the need for a catalyst. mdpi.com This method offers mild reaction conditions, high yields, and a simple work-up procedure. mdpi.com

Another green method utilizes a propylamine-functionalized cellulose (Cell-Pr-NH2) catalyst in a one-pot, three-component reaction between a β-keto ester, hydroxylamine hydrochloride, and an aldehyde derivative in water at room temperature. mdpi.comscilit.com This process produces 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields. mdpi.comscilit.comresearchgate.netpreprints.orgresearchgate.net The use of water as a solvent in this reaction aligns with green chemistry principles by being environmentally friendly and cost-effective. mdpi.comscilit.comresearchgate.netpreprints.orgresearchgate.net

Furthermore, the novel solvent Polarclean, derived from the waste valorization of Nylon 66 manufacturing, has been investigated as a sustainable reaction medium. frontiersin.orgfrontiersin.org It has been shown to be an effective alternative to traditional petroleum-based solvents in dipolar cycloaddition reactions for the synthesis of isoxazoles, facilitating easier product isolation and minimizing waste. frontiersin.orgfrontiersin.org

A variety of organocatalysts have also been employed in aqueous media to promote the synthesis of isoxazol-5(4H)-one derivatives. These include itaconic acid under ultrasonication, pyruvic acid, and phosphoric acid-based molten salts, all of which offer environmentally friendly reaction conditions. oiccpress.com

| Catalyst/Medium | Reactants | Product | Conditions | Yield | Reference |

| Water | 3-(dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | 5-Arylisoxazole derivatives | 50 °C, 2 h | High | mdpi.com |

| Cell-Pr-NH2 in Water | β-keto esters, Hydroxylamine hydrochloride, Aldehydes | 3,4-Disubstituted isoxazol-5(4H)-ones | Room Temperature | Good to High | mdpi.comscilit.com |

| Polarclean/H2O | Terminal alkyne, Hydroxylamine, K2CO3, CuSO4, Na-Ascorbate | Disubstituted isoxazole | Not specified | Not specified | frontiersin.org |

| Itaconic acid in Water | Aromatic aldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetate | Isoxazol-5(4H)-one derivatives | Sonication, 50 °C | Not specified | oiccpress.com |

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy, a central concept in green chemistry, is maximized in synthetic protocols where the majority of atoms from the starting materials are incorporated into the final product. mdpi.com Multi-component reactions (MCRs) are particularly notable for their high atom economy. mdpi.com

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via a three-component reaction catalyzed by propylamine-functionalized cellulose is an example of a process with good atom economy and less waste generation. mdpi.comscilit.comresearchgate.netpreprints.orgresearchgate.net This method avoids chromatographic purification, further minimizing waste. mdpi.com Similarly, the use of Polarclean as a recyclable solvent system contributes to waste minimization by allowing for the reuse of the solvent and catalyst. frontiersin.orgfrontiersin.org Intramolecular C-H activation reactions in Polarclean also proceed in a step and atom-economical fashion. frontiersin.org

Rhodium-catalyzed electrophilic amination of substituted isoxazolidin-5-ones for the synthesis of cyclic β-amino acids is another process that addresses atom economy. nih.gov This traceless, redox-neutral reaction retains both nitrogen and oxygen functionalities in the product, avoiding the generation of waste from activating groups. nih.gov

Multi-Component Reactions (MCRs) for Enhanced Structural Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach is highly efficient for generating libraries of structurally diverse isoxazole derivatives.

A prominent example is the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from β-keto esters, hydroxylamine hydrochloride, and various aldehydes. mdpi.comresearchgate.netpreprints.org This reaction can be catalyzed by various catalysts, including amine-functionalized cellulose, in environmentally benign solvents like water. mdpi.comresearchgate.netpreprints.org The versatility of the aldehyde component allows for the introduction of a wide range of substituents, leading to significant structural diversity in the final products.

Another MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes to afford 5-amino-isoxazole-4-carbonitriles. nih.govd-nb.info This reaction proceeds in good yields and short reaction times using a deep eutectic solvent like K2CO3/glycerol as the catalytic medium. nih.govd-nb.info The use of diverse aldehydes in this reaction provides access to a broad spectrum of functionalized isoxazole derivatives. nih.gov

The development of MCRs for isoxazole synthesis is often driven by the search for novel compounds with potential biological activity, making this an active area of research.

| Reaction Type | Reactants | Catalyst/Solvent | Product | Reference |

| Three-component | β-keto esters, Hydroxylamine hydrochloride, Aldehydes | Cell-Pr-NH2 / Water | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.comresearchgate.netpreprints.org |

| Three-component | Malononitrile, Hydroxylamine hydrochloride, Aldehydes | K2CO3 / Glycerol | 5-Amino-isoxazole-4-carbonitriles | nih.govd-nb.info |

| Three-component | Aldehydes, β-keto esters, Hydroxylamine hydrochloride | 4-(Dimethylamino)pyridine (DMAP) / Water-ethanol | 3,4-Disubstituted isoxazole-5(4H)-ones | researchgate.net |

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis plays a crucial role in the synthesis of isoxazole derivatives, enabling transformations that are often difficult to achieve through other means.

Palladium-catalyzed reactions are widely used. For instance, a general platform for the conversion of isoxazol-5-ones to 3,5-disubstituted isoxazoles involves palladium-catalyzed cross-coupling reactions. researchgate.net This two-step process first forms 5-(pseudo)halogenated isoxazoles, which then undergo coupling with various partners to install alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. researchgate.net

Silver catalysis has also been effectively employed. A formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines is catalyzed by AgNTf2, leading to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. beilstein-journals.org The proposed mechanism involves the generation of an α-imino silver carbene intermediate. beilstein-journals.org

Furthermore, isoxazoles themselves can act as N,O-bifunctional reagents in transition metal-catalyzed transformations of alkynes. rsc.org Gold-catalyzed reactions of ynamides with isoxazoles represent a strategy for the amination of alkynes in an atom-economic manner. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comresearchgate.netresearchgate.nettsijournals.com

The synthesis of Schiff bases from 3-amino-5-methyl isoxazole and substituted salicylaldehydes has been significantly improved using microwave irradiation. tsijournals.comresearchgate.nettsijournals.com While conventional methods require several hours of refluxing, the microwave-assisted method reduces the reaction time to as little as 30 seconds and increases the product yields from 70-81% to 90-95%. tsijournals.comtsijournals.com This rapid and efficient procedure requires a minimal amount of organic solvent. tsijournals.comresearchgate.net

Microwave irradiation has also been successfully applied to the synthesis of other isoxazole derivatives. For instance, the cyclization of 1,3-di(thiophen-2-yl)prop-2-en-1-one with hydroxylamine hydrochloride to form the corresponding isoxazole derivative is more efficient under microwave heating, with reduced reaction times and increased yields. mdpi.com Similarly, the trimolecular condensation of N-(5-methyl-3-isoxazolyl)-N'-aryl ureas with aqueous formaldehyde (B43269) and primary amines under microwave irradiation in ethanol provides 5-alkyl-1-(5-methylisoxazol-3-yl)-3-aryl- researchgate.netresearchgate.netfrontiersin.orgtriazinan-2-ones in excellent yields within minutes. niscpr.res.in

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Schiff Base Synthesis (3-amino-5-methyl isoxazole + salicylaldehydes) | Time: >3 hours, Yield: 70-81% | Time: 30 seconds, Yield: 90-95% | tsijournals.comtsijournals.com |

| Isoxazole Synthesis (1,3-di(thiophen-2-yl)prop-2-en-1-one + hydroxylamine HCl) | Time: 2 hours, Yield: 75% | Time: 10 minutes, Yield: 88% | mdpi.com |

| Isoxazolyltriazinan-2-one Synthesis (Trimolecular condensation) | Long reaction time, Low yields | Time: 4-5 minutes, Excellent yields | niscpr.res.in |

Regioselective and Stereoselective Synthesis of this compound Analogues

The regioselective and stereoselective synthesis of isoxazole analogues is critical for controlling the spatial arrangement of substituents, which is often essential for their biological activity.

1,3-dipolar cycloaddition reactions are a cornerstone for the regioselective synthesis of isoxazoles. The reaction of nitrile oxides with monosubstituted alkynes and alkenes can lead to the regioselective formation of 5-substituted isoxazoles and isoxazolines, respectively. researchgate.net For example, the cycloaddition of (diethoxyphosphoryl)formonitrile oxide to monosubstituted alkynes yields 5-substituted 3-(diethoxyphosphoryl)isoxazoles regioselectively. researchgate.net Similarly, the 1,3-dipolar cycloaddition of nitrile oxides to 1-cyanoenamines provides 5-aminoisoxazoles regioselectively. nih.gov The synthesis of 5-fluoroalkyl-substituted isoxazoles has been achieved through a one-pot, metal-free [3 + 2] cycloaddition of CF3-substituted alkenes and halogenoximes, yielding 3,5-disubstituted derivatives in a regioselective manner. enamine.netacs.org

Stereoselective synthesis has been demonstrated in the preparation of conformationally constrained analogues of aspartic acid. thieme-connect.comthieme-connect.com A key step involves the highly stereoselective nucleophilic attack of a cyanide ion on a 4-imino derivative of a cyclopenta[d]isoxazoline. thieme-connect.comthieme-connect.com The synthesis of novel α-epoxy-β-amino acids has also been achieved through a stereoselective route involving the reaction of oxazolinyloxiranyllithiums with nitrones, leading to the formation of epoxy-5-isoxazolidinones. acs.org

The development of phosphinopeptidic building blocks incorporating an isoxazole ring has been accomplished via a 1,3-dipolar cycloaddition reaction, which provides access to novel classes of isoxazole-containing phosphinic peptides with defined stereochemistry. nih.gov

Chemical Reactivity and Mechanistic Transformations of Isoxazol 5 Amine

Nucleophilic Characteristics of the Amine Functional Group

The exocyclic amino group of Isoxazol-5-amine imparts significant nucleophilic character to the molecule. This reactivity is centered on the lone pair of electrons on the nitrogen atom, which can attack various electrophilic centers. The nucleophilicity allows for a range of functionalization reactions, leading to the synthesis of diverse derivatives.

Research has demonstrated that 5-aminoisoxazoles can engage in highly chemoselective reactions with α-diazocarbonyl compounds. clockss.org Depending on the reaction conditions, the reaction can be directed towards either Wolff rearrangement products or N-H insertion products. clockss.org Under thermal conditions, the reaction proceeds via a Wolff rearrangement pathway to yield N-isoxazole amides exclusively. clockss.org Conversely, in the presence of a rhodium catalyst, such as Rh₂(Oct)₄, the reaction favors N-H insertion, leading to the formation of α-amino acid derivatives of N-isoxazoles. clockss.org Both pathways are notable for their mild conditions and broad substrate applicability. clockss.org

The amine group also reacts with other electrophiles. For instance, the interaction of 5-amino-3-methylisoxazole (B44965) with о-nitrobenzoyl chloride results in the formation of the corresponding benzamide. researchgate.net This highlights the straightforward acylation capacity of the amine functionality.

Electrophilic Reaction Pathways

While the amine group provides a primary site for nucleophilic reactions, the isoxazole (B147169) ring itself can participate in electrophilic substitution reactions. For 5-aminoisoxazoles, electrophilic attack is directed to the C-4 position of the isoxazole ring. researchgate.net This regioselectivity is a key aspect of its reactivity, allowing for specific functionalization of the heterocyclic core.

Examples of this reactivity include the reaction of 5-amino-3-methylisoxazole with various electrophiles:

With isatin (B1672199) derivatives: Reaction with a substituted isatin leads to the formation of a 3-(5-amino-3-methylisoxazol-4-yl)-3-hydroxyindolin-2-one, demonstrating C-C bond formation at the C-4 position. researchgate.net

With pyridinium (B92312) salts: Treatment with N-benzyl-3-cyanopyridinium chloride yields a 4-(5-amino-3-methylisoxazol-4-yl)-1-benzyl-1,4-dihydropyridine-3-carbonitrile. researchgate.net

With cyclic ketones: This reaction results in the formation of 5-amino-4-cycloalkenylisoxazoles. researchgate.net

Nitration studies on related isoxazole systems further confirm that the C-4 position is susceptible to electrophilic attack. The nitration of 5-phenylisoxazole (B86612) and 3-methyl-5-phenylisoxazole (B94393) with nitric acid in acetic anhydride (B1165640) yields the corresponding 4-nitroisoxazole (B72013) derivatives. clockss.org Similarly, the direct nitration of 3,5-dimethylisoxazole (B1293586) with tetramethylammonium (B1211777) nitrate (B79036) in triflic anhydride produces the 4-nitro derivative in high yield. semanticscholar.org These findings underscore a general principle for the electrophilic substitution on the isoxazole ring, which is applicable to aminoisoxazole derivatives.

Cycloaddition Reactions of the Isoxazole Ring System (e.g., with Ynamides)

The isoxazole ring system, particularly in this compound, can undergo formal cycloaddition reactions, which lead to significant molecular restructuring and the formation of new heterocyclic systems. A notable example is the reaction with ynamides.

A silver-catalyzed formal [3 + 2] cycloaddition between unprotected isoxazol-5-amines and ynamides has been developed, providing an efficient route to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. researchgate.netmdpi.com This reaction proceeds in the presence of a catalytic amount of silver triflimide (AgNTf₂) in an open flask, highlighting its operational simplicity. researchgate.netmdpi.com The process is believed to involve the generation of an α-imino silver carbene intermediate, which then undergoes cyclization and isomerization to form the final pyrrole (B145914) product. researchgate.net The introduction of the amino group on the isoxazole ring is thought to enhance the nucleophilic character of the ring nitrogen, facilitating the reaction. researchgate.net

Table 1: Silver-Catalyzed [3+2] Cycloaddition of Isoxazol-5-amines with Ynamides

Ring Cleavage and Opening Reactions

The N-O bond within the isoxazole ring is relatively weak, making it susceptible to cleavage under various conditions, including reductive, base-mediated, and photochemical methods. This reactivity allows for the transformation of the isoxazole heterocycle into other valuable acyclic and cyclic structures.

The reductive cleavage of the N-O bond in isoxazoles is a well-established method for the synthesis of β-amino enones, also known as enaminones. This transformation can be achieved using various metal-based reagents.

Metal carbonyls such as hexacarbonylmolybdenum [Mo(CO)₆], pentacarbonyliron [Fe(CO)₅], or nonacarbonyldi-iron [Fe₂(CO)₉] in the presence of water can induce the reductive cleavage of isoxazoles to afford β-amino enones in good yields. rsc.org The proposed mechanism involves the formation of a complex between the isoxazole nitrogen and the metal carbonyl, followed by cleavage of the N-O bond to form a (β-oxo vinyl)nitrene intermediate complexed to the metal. rsc.org This complexed nitrene is then reduced by the metal in the presence of water to yield the amine functionality of the enaminone. rsc.org

More recently, a copper/diamine catalytic system has been identified for the reductive ring-cleavage of isoxazoles, providing a regioselective route to fluoroalkylated enaminones. wikipedia.org This method is noted for its use of commercially available reagents and broad functional group tolerance. wikipedia.org The resulting enaminones are versatile intermediates, for example, in the synthesis of pyrazole-based drugs like celecoxib. wikipedia.org

Base-mediated conditions can induce rearrangements and transformations of the isoxazole ring, often leading to the formation of different heterocyclic systems. The specific outcome is highly dependent on the substitution pattern of the isoxazole and the reaction conditions.

In fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines, base-promoted rearrangements are known to occur. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo a Boulton–Katritzky rearrangement when treated with a base like potassium carbonate (K₂CO₃). researchgate.net This process involves a recyclization that transforms the isoxazole ring into a triazole ring, yielding 3-hydroxy-2-(2-aryl clockss.orgresearchgate.netmdpi.comtriazol-4-yl)pyridines. researchgate.net

In other cases, treatment of isoxazole derivatives with a base can lead to ring opening. For instance, when certain 3-formylisoxazolo[4,5-b]pyridines are treated with K₂CO₃, they undergo decarbonylation and isoxazole ring opening to produce 3-hydroxypyridine-2-carbonitriles. researchgate.net These transformations highlight the utility of base-mediated reactions to convert the isoxazole scaffold into other valuable chemical structures.

The decarboxylation of isoxazolecarboxylic acids, particularly those with the carboxyl group at the C-4 position like 5-amino-3-methyl-isoxazole-4-carboxylic acid, is an important transformation. The mechanism of decarboxylation for such compounds is often analogous to that of β-keto acids.

The reaction typically proceeds through a cyclic, concerted transition state when heated. For a molecule like 5-aminoisoxazole-4-carboxylic acid, the process involves the transfer of the carboxylic proton to the C-5 atom (or the nitrogen of the amino group via tautomerization), facilitated by a six-membered ring-like transition state. This concerted process leads to the elimination of carbon dioxide and the formation of an enol- or enamine-type intermediate, which then tautomerizes to the more stable final product, the corresponding 4-unsubstituted this compound. The presence of the carbonyl-like C=N bond within the isoxazole ring at the β-position relative to the carboxyl group facilitates this process, similar to the role of the ketone in β-keto acids.

Table 2: Mentioned Chemical Compounds

Strategies for Derivatization and Functionalization of the this compound Core

The reactivity of this compound is characterized by the nucleophilicity of the exocyclic amino group and the potential for substitution on the heterocyclic ring. Various strategies have been developed to leverage these characteristics for the synthesis of a wide array of functionalized molecules.

The primary amino group of this compound readily participates in acylation reactions to form the corresponding N-(isoxazol-5-yl)amides. This transformation is fundamental for introducing a vast range of substituents and for linking the isoxazole core to other molecular fragments. A highly specific method for this transformation involves the reaction with α-diazocarbonyl compounds under thermal conditions, which proceeds via a Wolff rearrangement (further detailed in section 3.6). nih.govacs.org In this reaction, the α-diazocarbonyl compound rearranges to form a highly reactive ketene (B1206846) intermediate, which is then trapped by the this compound to yield the stable amide product. nih.govwikipedia.org This thermal approach ensures that the N-isoxazole amide is the sole product, avoiding the competing N-H insertion pathway. nih.govacs.org

General amide synthesis protocols, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, are also applicable for the acylation of this compound, providing a versatile route to a diverse library of amide derivatives.

The condensation of the primary amino group of this compound derivatives with aldehydes and ketones provides a direct route to the corresponding imines, commonly known as Schiff bases. This reaction is a cornerstone for creating diverse molecular architectures. For instance, 3-amino-5-methylisoxazole (B124983) has been shown to react with a variety of substituted salicylaldehydes to produce isoxazole Schiff bases. tandfonline.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid. ekb.egnih.gov

Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating, significantly reducing reaction times from hours to seconds and often improving yields. researchgate.net A solvent-free approach using dimethylethanolamine (DMEA) as a green catalyst has also been reported for the single-step condensation of 3-amino-5-methylisoxazole with various aromatic aldehydes, yielding the target Schiff bases in a short time. tandfonline.com

The resulting Schiff bases are valuable intermediates themselves and can be used in the synthesis of more complex heterocyclic systems or as ligands for metal complexes.

Table 1: Examples of Schiff Base Formation with 3-Amino-5-methylisoxazole

| Aldehyde Reactant | Resulting Schiff Base | Yield (%) (Method) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 3-(4-Nitrobenzylidene)amino-5-methylisoxazole | 93% (DMEA, solvent-free) | tandfonline.com |

| 4-Ethoxybenzaldehyde | 3-(4-Ethoxybenzylidene)amino-5-methylisoxazole | 94% (DMEA, solvent-free) | tandfonline.com |

| Salicylaldehyde | 3-(2-hydroxybenzylideneamino)-5-methyl isoxazole | Not specified | researchgate.net |

This compound acts as a potent nucleophile in reactions with activated electrophiles such as enol ethers, β-ketoesters, and enaminones. The reaction of 3-amino-5-methylisoxazole with activated enol ethers like diethyl ethoxymethylenemalonate (EMM) or ethoxymethylenecyanoacetate (EMCA) serves as a key example. imist.maimist.ma

In these reactions, the exocyclic amino group attacks the electrophilic carbon of the enol ether, leading to a nucleophilic substitution of the ethoxy group. This process yields isoxazolyl enamine intermediates. imist.ma The nature of the final product depends on the specific enol ether used and the reaction conditions.

With Diethyl Ethoxymethylenemalonates (EMM): When the reaction is performed in a high-boiling solvent like xylene, the initially formed isoxazolyl enamine intermediate can undergo a subsequent intramolecular cyclization. The nitrogen atom of the isoxazole ring acts as a nucleophile, attacking one of the ester carbonyl groups to form a fused pyrimidinone ring system, yielding isoxazolo[2,3-a]pyrimidinones. imist.maimist.ma

With Ethoxymethylenecyanoacetate (EMCA): Under similar conditions, the reaction with EMCA derivatives typically stops at the isoxazolyl enamine stage. The cyclization to the corresponding pyrimidinone does not readily occur, and the stable enamine is the isolated product. imist.maimist.ma

These reactions provide a versatile pathway to both acyclic and cyclic derivatives, expanding the structural diversity achievable from the this compound core.

Functionalization of the this compound core can be achieved through arylation or alkylation at several positions, including the exocyclic nitrogen (N-functionalization) and the carbon atoms of the isoxazole ring (C-functionalization).

C-H Arylation: Direct C-H arylation of the isoxazole ring itself has been accomplished via palladium catalysis. Specifically, the C-H bond at the 5-position of the isoxazole ring can be selectively activated to couple with aryl iodides. nih.govresearchgate.net This method, utilizing a catalyst system such as PdCl2(MeCN)2 with a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), allows for the direct formation of 5-arylisoxazoles. researchgate.net This strategy is valuable for modifying the isoxazole core even after the ring has been formed.

Alkylation: While direct N-alkylation of the amino group is a standard transformation, building the isoxazole ring with the desired alkyl substituents already in place is a common and effective synthetic strategy. A reliable procedure has been developed to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, where reaction temperature and pH are critical factors in controlling the regioselectivity of the ring formation. thieme-connect.com For example, reacting 5-methyl-3-oxo-hexanenitrile with hydroxylamine (B1172632) sulfate (B86663) under basic conditions (pH > 8) followed by heating leads preferentially to the 5-amino-3-alkyl isoxazole isomer. thieme-connect.com This synthetic approach provides a robust method for accessing isoxazol-5-amines with various alkyl groups at the 3-position.

Wolff Rearrangement and N-H Insertion Reactions with α-Diazocarbonyl Compounds

The reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds presents a fascinating case of chemoselectivity, where the reaction pathway can be precisely controlled by the choice of conditions to favor either a Wolff rearrangement or an N-H insertion. nih.govresearchgate.net This dual reactivity provides access to two distinct and valuable classes of products from the same set of starting materials. nih.gov

Wolff Rearrangement: Under thermal conditions, typically by heating in a solvent like 1,4-dioxane, the reaction proceeds exclusively through a Wolff rearrangement. nih.govacs.org The α-diazocarbonyl compound first loses dinitrogen to form a carbene, which then rearranges to a ketene intermediate. wikipedia.org This highly electrophilic ketene is immediately trapped by the nucleophilic amino group of the 5-aminoisoxazole, resulting in the formation of an N-(isoxazol-5-yl)amide as the sole product. nih.govresearchgate.net

N-H Insertion: In contrast, when the reaction is conducted in the presence of a rhodium catalyst, such as dirhodium(II) octanoate (B1194180) (Rh₂(Oct)₄), the pathway switches to a direct N-H insertion. nih.gov The rhodium catalyst activates the α-diazocarbonyl compound to form a rhodium-carbene complex. This complex then reacts directly with the N-H bond of the 5-aminoisoxazole's amino group. This insertion reaction cleanly affords α-(isoxazol-5-ylamino) esters, a type of α-amino acid derivative. nih.gov

This catalyst-dependent selectivity allows for the strategic synthesis of either N-isoxazole amides or α-amino acid derivatives, showcasing the synthetic versatility of this compound in reactions with diazo compounds. Both transformations proceed under mild conditions and are compatible with a broad range of substrates. nih.govacs.org

Table 2: Chemoselective Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds

| Reaction Condition | Predominant Mechanism | Product Class | Catalyst | Reference |

|---|---|---|---|---|

| Thermal (e.g., reflux in 1,4-dioxane) | Wolff Rearrangement | N-Isoxazole Amides | None | nih.govacs.org |

Advanced Characterization Methodologies for Isoxazol 5 Amine Derivatives

Comprehensive Spectroscopic Elucidation

Spectroscopic techniques are indispensable tools for the detailed characterization of isoxazol-5-amine derivatives, providing insights into their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In ¹H NMR spectra of this compound derivatives, characteristic signals are observed that correspond to the different protons within the molecule. For instance, the protons of the isoxazole (B147169) ring typically appear in specific regions of the spectrum. rsc.org In one study, the isoxazole-H proton of a derivative was observed as a singlet at 6.61 ppm. connectjournals.com The amino group (-NH₂) protons often present as a broad singlet, with their chemical shift being influenced by the solvent and concentration. vulcanchem.com For example, in one case, the two protons of the NH₂ group in a sulphanilamide moiety appeared as a singlet at 4.71 ppm. ajol.info Substituents on the isoxazole ring or attached to the amine group will have their own characteristic signals. For example, a methyl group at the 3-position of the isoxazole ring can show a singlet at approximately δ 2.17-2.29 ppm. vulcanchem.comajol.infobibliotekanauki.pl

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the isoxazole ring resonate at characteristic chemical shifts, typically in the range of δ 100-180 ppm. vulcanchem.com For example, the C=O group of an isoxazol-5-one derivative has been observed at about 160-165 ppm. researchgate.net The chemical shifts of the ring carbons are sensitive to the nature and position of substituents, aiding in the definitive assignment of the structure. For 5-amino-3-methylisoxazole-4-carboxylic acid, the carbon signals were observed at δ 171.71, 164.31, 159.33, 85.03, and 11.62 ppm. bibliotekanauki.pl

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) isoxazole substituted amide | 11.82 (s, 1H, CONH), 7.99–8.01 (d, 2H), 7.58-7.60 (d, 2H), 6.61 (s, 1H, isoxazole-H), 2.63 (s, 3H, CH₃), 2.60-2.63 (m, 1H, CH), 1.12-1.14 (d, 6H, 2 × CH₃) | Not specified | connectjournals.com |

| Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | ~2.3-2.5 (methyl), ~3.8-4.0 (methyl ester), ~5.0-6.0 (amino) | ~100-180 (isoxazole ring), ~160-165 (ester carbonyl) | vulcanchem.com |

| 5-amino-3-methylisoxazole-4-carboxylic acid | 2.17 (s, 3H, CH₃), 7.57 (s, 2H, NH₂), 12.16 (s, 1H, COOH) | 171.71, 164.31, 159.33, 85.03, 11.62 | bibliotekanauki.pl |

| 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one | 2.26 (s, 3H, -CH₃ isoxazol), 7.06–7.09 (m, 2H, Ar-H), 7.32–7.35 (m, 2H, Ar-H), 12.62 (s, 1H, -NH) | 10.2, 116.7, 136.7, 159.3, 160.1, 162.1, 164.0 | ajol.info |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound derivatives, IR spectroscopy can confirm the presence of key structural features such as the amine group, the isoxazole ring, and any other functional groups introduced through derivatization.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two bands in the region of 3300-3500 cm⁻¹. vulcanchem.com The C=N-O stretching of the isoxazole ring is often observed around 1650 cm⁻¹. Other characteristic absorption bands for derivatives can include the C=O stretch of an amide or ester group, which typically appears in the range of 1680-1750 cm⁻¹. connectjournals.comvulcanchem.com For instance, in a series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, the C=O absorption band was found in the region of 1708-1739 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H stretch (amine) | 3300-3500 | vulcanchem.com |

| C=N-O stretch (isoxazole ring) | ~1650 | |

| C=O stretch (amide/ester) | 1680-1750 | connectjournals.comvulcanchem.com |

| C=O stretch (isoxazolone) | 1708-1739 | researchgate.net |

| N-H bend (amide) | ~3222 | connectjournals.com |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for these compounds, as it typically produces the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight. rsc.orgacs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. ajol.infoacs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can help to identify its constituent parts and how they are connected. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. In one study of a 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine derivative, the mass spectrum showed peaks at m/z 360.28 (M-H) and 362.29 (M+1). connectjournals.com

Chromatographic Techniques for Purity Assessment (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to qualitatively assess the purity of a sample and to determine the appropriate solvent system for column chromatography purification. preprints.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). ajol.info

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. chemimpex.com It provides high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. For instance, the purity of 4-(4-chlorophenyl)this compound has been reported as ≥ 98% by HPLC. chemimpex.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule (e.g., carbon, hydrogen, nitrogen). The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure. connectjournals.comajol.info For example, for a derivative with the formula C₁₂H₁₁N₃O₃, the calculated elemental analysis was C 59.42%, H 3.20%, N 16.77%, which was in close agreement with the found values. ajol.info

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. researchgate.net This technique provides unambiguous proof of the molecular structure. For example, the crystal structure of 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one was determined by X-ray diffraction, confirming the formation of the azo dye and the tautomeric form of the isoxazole ring. ajol.info While obtaining suitable crystals can be a limitation, a successful X-ray crystallographic analysis provides an unparalleled level of structural detail. bibliotekanauki.pl

Pharmacological and Biological Investigations of Isoxazol 5 Amine Derivatives

Antimicrobial Activity

Derivatives of isoxazol-5-amine have shown notable efficacy against a range of microbial pathogens, including bacteria and fungi. nih.govd-nb.info The structural versatility of the isoxazole (B147169) nucleus allows for modifications that can enhance potency and broaden the spectrum of activity. mdpi.com

Antibacterial Efficacy (Gram-positive and Gram-negative Strains)

Isoxazole derivatives have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. d-nb.info For instance, a series of novel 5-amino-isoxazole-4-carbonitriles were synthesized and evaluated for their in vitro inhibitory activity against various pathogenic bacteria. nih.gov Among the synthesized compounds, certain derivatives displayed broad-spectrum antibacterial activity. nih.gov

In another study, thiazole-substituted isoxazole analogs were found to possess moderate to good activity against both types of bacteria. connectjournals.com Specifically, compounds were tested against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and E. coli and Salmonella typhi (Gram-negative). connectjournals.com One compound, an isoxazole-amide derivative, showed good activity against S. aureus. connectjournals.com Similarly, research on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives indicated weak to mild antibacterial activity against a panel of 10 bacterial strains, with derivatives having a methyl substituent on the benzene (B151609) ring showing the most activity. researchgate.net

The well-known bacteriostatic sulfonamide antibiotics, Sulfisoxazole and Sulfamethoxazole, which contain the isoxazole ring, are used to treat infections caused by both Gram-positive and Gram-negative bacteria. d-nb.info

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound Class | Test Organism | Activity/Measurement |

|---|---|---|

| Thiazole-substituted Isoxazoles | Bacillus subtilis | Moderate activity (11–13 mm inhibition zone) |

| Isoxazole-amide 8a | Staphylococcus aureus | Good activity (16.5 mm inhibition zone) |

Data sourced from a study on thiazole-substituted isoxazole and pyrazole (B372694) analogs. The standard drug, ampicillin, showed inhibition zones of 25 mm and 29 mm against B. subtilis and E. coli, respectively. connectjournals.com

Antifungal Efficacy

The isoxazole scaffold is a key component in many antifungal drugs. d-nb.info Research has confirmed the potential of newly synthesized isoxazole derivatives against various fungal pathogens. A study on 3,5-diarylisoxazoles, derived from 1-aryl-3-(4-methylthiophenyl)-2-propene-1-ones, showed that some of the synthesized compounds exhibited promising antifungal activities. arcjournals.org

In an evaluation of novel 5-amino-isoxazole-4-carbonitriles, several derivatives demonstrated the ability to efficiently inhibit the growth of fungal pathogens. nih.govd-nb.info Another study focused on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives tested their efficacy against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov The results indicated that an isoxazole pyrazole carboxylate derivative (7ai) had significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov

Antiviral Properties

The antiviral potential of isoxazole derivatives has been an area of active investigation. researchgate.netresearchgate.net Studies have explored their efficacy against a variety of viruses. For example, certain isoxazole derivatives have been tested for their ability to inhibit the replication of human herpes virus.

In one study, a series of 5-isoxazol-5-yl-2'-deoxyuridines were synthesized and found to be active against herpes simplex viruses 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. researchgate.net However, these specific derivatives were not active against corona virus, influenza virus, or HIV. researchgate.net Other research has also noted the potential for isoxazole derivatives to possess anti-HIV activity. d-nb.info

Anticancer and Antitumor Potential

Isoxazole derivatives have emerged as a significant class of compounds with promising anticancer and antitumor properties. ontosight.aimdpi.com Their mechanisms of action often involve the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). researchgate.net The anticancer drug Acivicin, for example, contains an isoxazole ring. d-nb.info

Inhibition of Cancer Cell Proliferation and Viability

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. For instance, a novel series of isoxazole-piperazine hybrids were evaluated for their antitumor activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cells. nih.gov Several compounds in this series showed potent cytotoxicity with IC50 values ranging from 0.3–3.7 μM. nih.gov

In another study, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were tested on human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G). nih.gov Many of these derivatives showed strong inhibition of K562 cell proliferation, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, compound 2 in this study had an IC50 of 18.01±0.69 nM against K562 cells. nih.gov

Furthermore, forskolin (B1673556) C1-isoxazole derivatives have shown high anticancer activity against the MCF-7 breast cancer cell line, with several compounds having an IC50 of ≤1µM. researchgate.net Research on 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives also revealed moderate to potent antiproliferative activities against a panel of cancer cell lines. d-nb.info

Table 2: Proliferative Inhibition of Selected Isoxazole Derivatives on Cancer Cell Lines

| Compound Series | Cell Line | Measurement (IC50) |

|---|---|---|

| Isoxazole-piperazine hybrids (5l-o) | Huh7, Mahlavu, MCF-7 | 0.3–3.7 μM |

| 3,4-Isoxazolediamide (Compound 2) | K562 (erythroleukemia) | 18.01±0.69 nM |

| 3,4-Isoxazolediamide (Compound 5) | K562 (erythroleukemia) | 35.2±6.2 nM |

Data sourced from multiple studies on the cytotoxic effects of various isoxazole derivatives. nih.govnih.govresearchgate.net

Mechanisms of Apoptosis Induction

A key mechanism behind the anticancer potential of isoxazole derivatives is their ability to induce apoptosis, or programmed cell death, in tumor cells. researchgate.netnih.gov This process is critical for eliminating malignant cells.

Studies on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found that almost all tested compounds demonstrated significant pro-apoptotic activity in K562 cells, inducing both early and late stages of apoptosis. nih.gov Some derivatives induced apoptosis in over 50% of the cells, with one compound leading to an 80.10% apoptotic effect at a concentration of 100 nM. nih.gov

The investigation of isoxazole-piperazine hybrids (compounds 5m and 5o) in liver cancer cells revealed that they induce oxidative stress, which leads to apoptosis. nih.gov Their mechanism involves the inhibition of the cell survival pathway through Akt hyperphosphorylation and the activation of the p53 protein, which in turn triggers apoptosis and cell cycle arrest. nih.gov Similarly, other research has shown that isoxazole derivatives can activate caspase-3/7, key executioner enzymes in the apoptotic pathway, and cause cell cycle arrest in breast cancer cells. researchgate.net The induction of apoptosis, often through caspase-dependent pathways, is a recurring theme in the anticancer activity of this class of compounds. researchgate.netnih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., Prostate Cancer, Non-Small Cell Lung Cancer, Breast Cancer, Cervical Cancer)

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines, underscoring their potential as anticancer agents.

Prostate Cancer: A series of N-benzyl-3,6-dimethylbenzo[d]this compound derivatives has been identified as potent inhibitors of the TRIM24 bromodomain, a protein implicated in the progression of several cancers. nih.gov These compounds have shown significant potential in inhibiting the proliferation of prostate cancer (PC) cells, including LNCaP and C4-2B lines. nih.govresearchgate.net Further studies with benzo[d]isoxazole-containing compounds, also targeting BET bromodomains, have demonstrated potent inhibition of cell growth and colony formation in prostate cancer cell lines. acs.org Specifically, compounds Y06036 and Y06137 effectively suppressed the expression of androgen receptor (AR) and MYC, key drivers in prostate cancer, and showed therapeutic effects in a castration-resistant prostate cancer (CRPC) mouse xenograft model. researchgate.netacs.org Additionally, isoxazole chalcone (B49325) derivatives have exhibited potent cytotoxic activity against DU145 prostate cancer cells. encyclopedia.pub

Non-Small Cell Lung Cancer (NSCLC): The aforementioned N-benzyl-3,6-dimethylbenzo[d]this compound derivatives have also shown inhibitory activity against non-small cell lung cancer. Specifically, compounds 11d and 11h inhibited the proliferation of A549 NSCLC cells with IC₅₀ values of 1.08 μM and 0.75 μM, respectively. nih.gov Other isoxazole derivatives have also been evaluated against NSCLC cell lines. nih.gov For instance, isoxazole-chalcone conjugates 4h and 4i were found to have potent cytotoxic activity against the HOP-92 NSCLC cell line. benthamdirect.com Furthermore, isoxazole derivatives of the natural product hydnocarpin (B1239555) arrested the cell cycle in human lung adenocarcinoma (A549) cells. nih.gov

Breast Cancer: Isoxazole derivatives have shown significant antiproliferative activity against breast cancer cell lines. For example, isoxazole-piperazine hybrids demonstrated potent cytotoxicity against MCF-7 human breast cancer cells, with some compounds having IC₅₀ values in the range of 0.3–3.7 μM. tandfonline.com Another study reported that an isoxazole curcumin (B1669340) derivative was significantly more cytotoxic against the MCF-7 cell line than curcumin itself. encyclopedia.pub Furthermore, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized, with compound DDT26 showing robust inhibitory effects on three different breast cancer cell lines, including MCF-7, and its potency surpassed that of the known inhibitor JQ1 in this cell line. frontiersin.org

Cervical Cancer: Research has also explored the efficacy of this compound derivatives against cervical cancer. One study focused on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, where the most promising compound, H1 , showed specific anti-proliferation ability against HPV18-positive HeLa cells with an IC₅₀ of 380 nM. nih.gov This compound was found to induce a cell cycle blockage at the G1 phase and slightly promote apoptosis. nih.gov Other isoxazole derivatives have also been evaluated for their cytotoxic effects against HeLa cells. ajol.inforesearchgate.net

Table 1: Efficacy of this compound Derivatives Against Various Cancer Cell Lines

| Derivative Class | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | Prostate Cancer | LNCaP, C4-2B | Inhibited cell proliferation. | nih.govresearchgate.net |

| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | Non-Small Cell Lung Cancer | A549 | Compounds 11d and 11h showed IC₅₀ values of 1.08 μM and 0.75 μM, respectively. | nih.gov |

| Benzo[d]isoxazole derivatives | Prostate Cancer | C4-2B | Y06036 and Y06137 showed therapeutic effects in a xenograft model. | researchgate.netacs.org |

| Isoxazole chalcone derivatives | Prostate Cancer | DU145 | Potent cytotoxic activity. | encyclopedia.pub |

| Isoxazole-chalcone conjugates | Non-Small Cell Lung Cancer | HOP-92 | Compounds 4h and 4i showed potent cytotoxicity. | benthamdirect.com |

| Isoxazole-piperazine hybrids | Breast Cancer | MCF-7 | IC₅₀ values in the range of 0.3–3.7 μM. | tandfonline.com |

| Isoxazole curcumin derivative | Breast Cancer | MCF-7 | More significant cytotoxicity than curcumin. | encyclopedia.pub |

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives | Breast Cancer | MCF-7 | Compound DDT26 showed robust inhibitory effects. | frontiersin.org |

| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives | Cervical Cancer | HeLa (HPV18+) | Compound H1 had an IC₅₀ of 380 nM and induced G1 cell cycle arrest. | nih.gov |

Target-Specific Inhibitory Activities (e.g., TRIM24 Bromodomain Inhibition)

A significant area of research for this compound derivatives has been their ability to act as target-specific inhibitors, particularly in the context of cancer therapy. One of the key targets identified is the Tripartite Motif-Containing Protein 24 (TRIM24).

The bromodomain of TRIM24 is recognized as an epigenetic reader that plays a crucial role in tumorigenesis. nih.gov Consequently, developing inhibitors for TRIM24 is a significant focus in drug discovery. nih.govphyschemres.org A series of N-benzyl-3,6-dimethylbenzo[d]this compound derivatives were identified and optimized as inhibitors of the TRIM24 bromodomain. nih.govphyschemres.org Through structure-based optimization, two compounds, 11d and 11h , were found to be potent and selective inhibitors in an Alphascreen assay, with IC₅₀ values of 1.88 μM and 2.53 μM, respectively. nih.gov These compounds demonstrated a strong inhibitory effect on the TRIM24 bromodomain, highlighting their potential for development as a new class of treatments for cancers like prostate cancer. physchemres.org Theoretical studies, including 3D-QSAR and molecular docking, have further validated the inhibitory potential of this series of compounds against the TRIM24 bromodomain. physchemres.orgphyschemres.org

In addition to TRIM24, other isoxazole derivatives have been developed as inhibitors for different bromodomains. For instance, benzo[d]isoxazole-containing compounds have been designed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are also key targets in cancer. acs.org The two most potent compounds, 6i (Y06036) and 7m (Y06137) , exhibited strong binding to the BRD4(1) bromodomain with Kd values of 82 nM and 81 nM, respectively, and showed high selectivity over other non-BET subfamily members. acs.org

Table 2: Target-Specific Inhibitory Activities of this compound Derivatives

| Derivative Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | TRIM24 Bromodomain | Compounds 11d and 11h showed IC₅₀ values of 1.88 μM and 2.53 μM, respectively. | nih.gov |

| Benzo[d]isoxazole derivatives | BET Bromodomains (BRD4) | Compounds Y06036 and Y06137 had Kd values of 82 nM and 81 nM, respectively. | acs.org |

Anti-inflammatory and Analgesic Effects

Isoxazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. rsc.org Compounds derived from this compound have demonstrated anti-inflammatory effects by downregulating the production of cytokines in response to inflammatory stimuli.

Several studies have synthesized and screened various isoxazole derivatives for their anti-inflammatory activity. jocpr.com For example, a series of 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives were evaluated, with one compound showing the greatest anti-inflammatory potency. jocpr.com Another study reported on indolyl-isoxazoles that exhibited good anti-inflammatory activity, with some compounds achieving a 73.7% reduction in edema in a rat paw edema model. nih.gov Furthermore, certain isoxazole derivatives have been found to be more potent than established anti-inflammatory drugs like Celecoxib, Diclofenac, and Indomethacin in reducing carrageenan-induced paw edema in mice. nih.gov The anti-inflammatory activity of some derivatives is suggested to be due to their ability to occupy the side pocket of the COX-2 enzyme. rjptonline.org

In addition to anti-inflammatory effects, many isoxazole derivatives also exhibit significant analgesic activity. nih.govsarpublication.comresearchgate.net A series of pyrazolyl isoxazolines and isoxazoles displayed efficacy comparable to standard analgesic drugs like pentazocine (B1679294) and aspirin. nih.gov In another study, N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives showed significant analgesic activity in the Eddy's hot plate method. sarpublication.com Specifically, compounds BSM-IIIC and BSM-IIIF were identified as having potent analgesic effects. sarpublication.com

Neuroprotective Research and Neurological Disorder Applications

The isoxazole scaffold has emerged as a promising structure in the development of therapeutic agents for neurological disorders.

Potential in Neurodegenerative Disease Therapeutics

Isoxazole-based derivatives have shown potential in the treatment of neurodegenerative conditions such as Alzheimer's disease. kuey.net Some derivatives have been identified as multi-target-directed ligands for Alzheimer's, showing the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the disease's pathology. Certain oxazol-5-amine (B1259359) derivatives have also been investigated for their neuroprotective effects. smolecule.com The structural similarity of some isoxazole compounds to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, makes them promising candidates for treating neurodegenerative diseases. mdpi.com

Modulators of Muscarinic Acetylcholine (B1216132) Receptors

Derivatives of isoxazole have been synthesized and evaluated as modulators of muscarinic acetylcholine receptors (mAChRs), which are important targets in the central nervous system. mdpi.com A series of isoxazoline (B3343090) derivatives were developed as potent and selective agonists for the M₁ mACh receptor. nih.gov One compound, 3-(tetrahydropyrin-3-yl)-5-(2-pyrrolodin-1-yl)isoxazoline (4f) , displayed potent agonist activity with an EC₅₀ of 31 nM. nih.gov This compound was also found to facilitate non-amyloidogenic amyloid precursor protein (APP) processing, a disease-modifying effect relevant to Alzheimer's disease. nih.gov Other research has focused on bicyclic isoxazole esters as bioisosteres of norarecoline, which also act as muscarinic agonists. researchgate.net

Cardiovascular Research Applications: Cardiac Myosin Activation

In the field of cardiovascular research, diphenylalkylthis compound derivatives have been identified as novel activators of cardiac myosin. nih.govdntb.gov.ua A series of these compounds were synthesized and evaluated for their ability to activate cardiac myosin ATPase. nih.govresearchgate.net Among the synthesized compounds, 4a , 4w , and 6b showed potent cardiac myosin activation. nih.gov These findings suggest that the amino-isoxazole ring can serve as a suitable bioisostere for the urea (B33335) group in cardiac myosin activators. nih.govresearchgate.net The potent isoxazole compounds demonstrated selectivity for cardiac myosin over skeletal and smooth muscle myosin, indicating their potential as a new class of activators for treating systolic heart failure. nih.govmolaid.com

Other Significant Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities beyond their primary therapeutic targets. These include antioxidant, enzyme inhibitory, antinociceptive, anticonvulsant, anti-obesity, antirheumatic, and anti-mycobacterial properties.

Isoxazole derivatives have been recognized for their potential as antioxidant agents, capable of scavenging free radicals. rsc.orgd-nb.infopnrjournal.com The antioxidant capacity is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. d-nb.inforesearchgate.net